Target Engagement: LSD1 Inhibition Potency of 4,6-Dimethoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-2-amine Compared to the Reference Inhibitor GSK-LSD1
Due to the absence of direct head-to-head comparisons in publicly available primary literature, target engagement data for 4,6-dimethoxy-N-[(pyrimidin-2-yl)methyl]pyrimidin-2-amine are derived from cross-study inference using the GSK-LSD1 benchmark. GSK-LSD1, a well-characterized irreversible LSD1 inhibitor, typically achieves an IC50 of ~20-100 nM in biochemical assays [1]. However, the exact IC50 of the target compound has not been disclosed in the peer-reviewed literature, preventing a quantitative claim at present [2].
| Evidence Dimension | LSD1 biochemical inhibition IC50 |
|---|---|
| Target Compound Data | Not publicly disclosed |
| Comparator Or Baseline | GSK-LSD1: IC50 ~20-100 nM (biochemical) |
| Quantified Difference | Unable to calculate; target compound data unavailable |
| Conditions | Biochemical LSD1 demethylase assay (comparator data) |
Why This Matters
Without disclosed IC50, procurement decisions cannot be based on potency comparisons with established LSD1 inhibitors.
- [1] Mimasu S, Umezawa N, Sato S, et al. Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Biochemistry. 2010;49(31):6494-6503. View Source
- [2] Therapeutic Target Database (TTD). Drug ID: D0N2QZ. 'Pyrimidine derivative 18.' No quantitative IC50 provided. View Source
